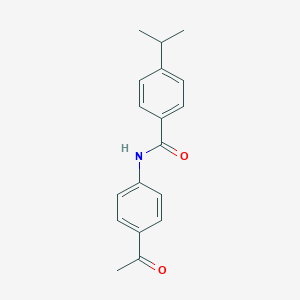

N-(4-acetylphenyl)-4-isopropylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-12(2)14-4-6-16(7-5-14)18(21)19-17-10-8-15(9-11-17)13(3)20/h4-12H,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDDEIFVMBNURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357997 | |

| Record name | N-(4-acetylphenyl)-4-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352689-64-6 | |

| Record name | N-(4-acetylphenyl)-4-isopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-acetylphenyl)-4-isopropylbenzamide

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis, purification, and characterization of the novel compound N-(4-acetylphenyl)-4-isopropylbenzamide. The synthesis is achieved through a robust Schotten-Baumann reaction, a classic and reliable method for amide bond formation. This document outlines the mechanistic underpinnings of the synthetic strategy, offers a step-by-step experimental procedure, and details the analytical techniques required to verify the structure and purity of the final product. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights into the practical aspects of laboratory execution.

Introduction and Strategic Rationale

N-substituted benzamides are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The structural framework of N-(4-acetylphenyl)-4-isopropylbenzamide combines a 4-acetylphenyl moiety, a common feature in pharmacologically active molecules, with a 4-isopropylbenzoyl group. This design creates a molecule with potential for further chemical modification, for instance, at the acetyl group, to generate libraries of related compounds for screening.[2]

The chosen synthetic pathway is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[3][4] This method is advantageous due to its high efficiency, operational simplicity, and the ready availability of the starting materials: 4-aminoacetophenone and 4-isopropylbenzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, providing a direct and high-yielding route to the target amide.[3][5]

Synthesis of N-(4-acetylphenyl)-4-isopropylbenzamide

Reaction Mechanism: The Schotten-Baumann Reaction

The synthesis of N-(4-acetylphenyl)-4-isopropylbenzamide is achieved by reacting 4-aminoacetophenone with 4-isopropylbenzoyl chloride under basic conditions. The mechanism involves the following key steps:[3][4][5][6][7]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-isopropylbenzoyl chloride. This forms a tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated by the base (in this case, aqueous sodium hydroxide) to yield the final N-(4-acetylphenyl)-4-isopropylbenzamide. The base also serves the critical function of neutralizing the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[5][6]

Experimental Protocol

Materials and Reagents:

-

4-Aminoacetophenone (C₈H₉NO, MW: 135.16 g/mol )

-

4-Isopropylbenzoyl chloride (C₁₀H₁₁ClO, MW: 182.65 g/mol )

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Deionized Water

Safety Precautions:

-

4-Aminoacetophenone: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[8][9][10][11]

-

4-Isopropylbenzoyl chloride: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[12][13]

-

Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.

-

Sodium Hydroxide: Causes severe skin burns and eye damage.

-

Hydrochloric Acid: May be corrosive to metals. Causes severe skin burns and eye damage.

-

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step-by-Step Procedure:

-

Reactant Preparation: In a 250 mL Erlenmeyer flask, dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in 50 mL of dichloromethane.

-

Base Addition: To the stirring solution, add 25 mL of a 10% aqueous sodium hydroxide solution. The mixture will be biphasic.

-

Acylation: While stirring vigorously, add 4-isopropylbenzoyl chloride (1.83 g, 10 mmol) dropwise to the mixture over 10-15 minutes. The reaction is exothermic, and a white precipitate may begin to form.[]

-

Reaction Completion: After the addition is complete, continue to stir the mixture vigorously at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (dichloromethane) layer.

-

Washing: Wash the organic layer sequentially with:

-

25 mL of 1M HCl to remove any unreacted 4-aminoacetophenone and base.

-

25 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

-

25 mL of brine to remove residual water.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization

Recrystallization is the preferred method for purifying the crude amide product.[15]

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many amides.[15]

-

Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid completely dissolves.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, leading to the formation of crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Drying: Wash the crystals with a small amount of cold ethanol and then dry them in a vacuum oven to remove any residual solvent.

Characterization of N-(4-acetylphenyl)-4-isopropylbenzamide

Physical Properties

The purified product should be a white to off-white crystalline solid. A sharp melting point range is indicative of high purity.

Spectroscopic Analysis

A. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the key functional groups present in the molecule. For a secondary amide, a characteristic pattern of peaks is expected:[16]

-

N-H Stretch: A single, sharp peak around 3300 cm⁻¹.

-

C=O (Amide I) Stretch: An intense peak between 1680-1630 cm⁻¹.

-

N-H Bend (Amide II): A strong peak between 1570-1515 cm⁻¹.[16]

-

C=O (Ketone) Stretch: A strong peak around 1675 cm⁻¹.

-

Aromatic C-H Stretches: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretches: Peaks just below 3000 cm⁻¹ for the isopropyl group.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for confirming the detailed structure of the synthesized molecule.

-

¹H NMR (Expected Chemical Shifts, δ in ppm):

-

Amide N-H: A broad singlet, typically downfield (> 8.0 ppm).

-

Aromatic Protons: A series of doublets and multiplets in the range of 7.0-8.5 ppm. The protons on the acetylphenyl ring adjacent to the acetyl group will be the most deshielded.

-

Isopropyl CH: A septet around 3.0 ppm.

-

Acetyl CH₃: A singlet around 2.6 ppm.[17]

-

Isopropyl CH₃: A doublet around 1.2 ppm.

-

-

¹³C NMR (Expected Chemical Shifts, δ in ppm):

-

Ketone C=O: ~197 ppm.

-

Amide C=O: ~166 ppm.

-

Aromatic Carbons: Multiple signals between 118-145 ppm.

-

Isopropyl CH: ~34 ppm.

-

Acetyl CH₃: ~26 ppm.

-

Isopropyl CH₃: ~24 ppm.

-

C. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₈H₁₉NO₂, MW = 281.35 g/mol ).

-

Fragmentation Pattern: A common fragmentation pathway for N-aryl amides is the cleavage of the amide (N-CO) bond, which would result in the formation of an acylium ion.[18][19] Key expected fragments would include:

-

m/z = 147: [C₁₀H₁₁O]⁺ (4-isopropylbenzoyl cation)

-

m/z = 134: [C₈H₈NO]⁺ (radical cation from the 4-aminoacetophenone portion after cleavage)

-

Data Summary and Visualization

Summary of Product Characteristics

| Property | Expected Value |

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.35 g/mol |

| Appearance | White to off-white crystalline solid |

| FTIR (cm⁻¹) | ~3300 (N-H), ~1675 (C=O, ketone), ~1650 (C=O, amide) |

| ¹H NMR (ppm) | Signals at ~8.5 (NH), 8.0-7.2 (Ar-H), 3.0 (CH), 2.6 (CH₃), 1.2 (CH₃) |

| MS (m/z) | 281 (M⁺), 147, 134 |

Synthesis and Purification Workflow

Caption: Workflow for the synthesis, purification, and characterization.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of N-(4-acetylphenyl)-4-isopropylbenzamide via the Schotten-Baumann reaction. The protocol provides a clear, step-by-step procedure for synthesis and purification, emphasizing safety and causality behind experimental choices. The outlined characterization techniques—FTIR, NMR, and Mass Spectrometry—form a self-validating system to confirm the identity and purity of the final product. This document serves as an authoritative resource for chemists, enabling the successful preparation and verification of this novel compound for further research and development.

References

-

Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

-

Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]

-

J&K Scientific LLC. Schotten-Baumann Reaction. (2021-03-23). Available from: [Link]

-

Chemistry Notes. Schotten Baumann reaction: Introduction, mechanism, procedure. (2023-08-23). Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4'-Aminoacetophenone. Available from: [Link]

-

oxfordlabchem.com. material safety data sheet - 4-amino acetophenone. Available from: [Link]

-

PubChem. 4-Isopropylbenzoyl chloride | C10H11ClO | CID 2759486. Available from: [Link]

-

Anonymous. Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. (2024-07-31). Available from: [Link]

-

Astech Ireland. Safety Data Sheet: 4'-Aminoacetophenone. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4'-Aminoacetophenone. Available from: [Link]

-

Fisher Scientific. Amide Synthesis. Available from: [Link]

-

National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018-06-12). Available from: [Link]

-

ResearchGate. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ | Request PDF. Available from: [Link]

-

PubChem. 4-Isopropylbenzyl chloride | C10H13Cl | CID 74916. Available from: [Link]

-

PubMed. Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. Available from: [Link]

-

RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2017-02-14). Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020-01-01). Available from: [Link]

-

Chrominfo. Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023-12-25). Available from: [Link]

-

Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018-11-19). Available from: [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. Available from: [Link]

-

ResearchGate. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (2025-08-09). Available from: [Link]

-

National Institutes of Health. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021-01-22). Available from: [Link]

-

Chemguide. the preparation of amides. Available from: [Link]

-

ResearchGate. What is the best technique for amide purification?. (2020-11-02). Available from: [Link]

-

Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Available from: [Link]

-

PubChem. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354. Available from: [Link]

-

YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021-03-24). Available from: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

-

University of Calgary. RECRYSTALLISATION. Available from: [Link]

-

nmrdb.org. acetophenone. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

ResearchGate. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Available from: [Link]

-

National Institutes of Health. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available from: [Link]

-

PubChem. N-(4-acetylphenyl)-3-methylbenzamide | C16H15NO2 | CID 796987. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and activity of substituted N-[4-(3-phenyl-acryloyl)]-benzamide. [wisdomlib.org]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 6. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 7. chemistnotes.com [chemistnotes.com]

- 8. carlroth.com [carlroth.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. astechireland.ie [astechireland.ie]

- 12. 4-Isopropylbenzoyl chloride | C10H11ClO | CID 2759486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.no [fishersci.no]

- 15. researchgate.net [researchgate.net]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. rsc.org [rsc.org]

- 18. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

physicochemical properties of N-(4-acetylphenyl)-4-isopropylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of N-(4-acetylphenyl)-4-isopropylbenzamide

Abstract

N-substituted benzamides represent a cornerstone scaffold in medicinal chemistry and materials science, prized for their structural versatility and wide range of biological activities. This guide introduces N-(4-acetylphenyl)-4-isopropylbenzamide, a novel derivative with potential for tailored pharmacological and material properties. As this compound is not extensively documented in public literature, this document serves as a foundational technical guide for researchers. It provides a comprehensive overview based on established chemical principles and data from analogous structures, covering predicted physicochemical properties, a detailed synthetic protocol, a complete characterization workflow, and robust methodologies for experimental property determination. This guide is designed to empower researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate this promising molecule.

Compound Identification and Predicted Physicochemical Profile

A thorough understanding of a compound's identity and physicochemical nature is the first step in any research endeavor. These properties govern solubility, membrane permeability, and formulation feasibility, making them critical for drug development. The following data for N-(4-acetylphenyl)-4-isopropylbenzamide are computationally predicted and await experimental verification.

| Identifier | Value |

| IUPAC Name | N-(4-acetylphenyl)-4-(propan-2-yl)benzamide |

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.35 g/mol |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |

| InChI Key | (Predicted) Based on structure |

| CAS Number | Not yet assigned |

| Predicted Physicochemical Property | Value | Rationale & Significance |

| Physical State | Solid | Predicted based on high molecular weight and amide functionality. |

| XLogP3 | ~4.0 | A positive logP value suggests the compound is lipophilic (hydrophobic), indicating low aqueous solubility but potential for good membrane permeability. This is calculated based on analogues like 4-isopropyl-n-phenylbenzamide (XLogP3: 3.7)[1] and N-(4-acetylphenyl)benzamide (XLogP3: 2.3)[2]. |

| Aqueous Solubility | Low | Directly correlated with the high predicted LogP value. The molecule's large nonpolar surface area outweighs the polar amide and ketone groups.[3] |

| Hydrogen Bond Donors | 1 (Amide N-H) | Influences solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Ketone C=O) | Influences solubility and receptor binding interactions. |

| pKa (Amide N-H) | ~17-18 | The amide proton is generally considered non-acidic under physiological conditions.[4] |

| Rotatable Bonds | 4 | Provides conformational flexibility, which can be crucial for binding to biological targets. |

Synthetic Strategy and Rationale

The logical approach to synthesizing N-(4-acetylphenyl)-4-isopropylbenzamide is through amide bond formation, a cornerstone reaction in organic chemistry. The structure can be retrosynthetically disconnected at the amide linkage to reveal its two primary precursors.

The most robust and widely adopted method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine with a reactive carboxylic acid derivative, typically an acyl chloride, in the presence of a base.[4]

Detailed Synthetic Protocol

This protocol outlines a two-step process starting from commercially available precursors.

Step 1: Synthesis of 4-isopropylbenzoyl chloride

-

Causality: 4-isopropylbenzoic acid is not reactive enough to directly form an amide bond with the aniline derivative. It must first be converted to the more electrophilic acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (HCl and SO₂) are gases, which simplifies purification.[5]

-

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isopropylbenzoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood, add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (distillation).

-

The resulting crude 4-isopropylbenzoyl chloride is a liquid and can often be used in the next step without further purification.

-

Step 2: Synthesis of N-(4-acetylphenyl)-4-isopropylbenzamide

-

Causality: The highly reactive 4-isopropylbenzoyl chloride is now coupled with 4-aminoacetophenone. A non-nucleophilic base, such as triethylamine (TEA), is required to neutralize the HCl generated during the reaction, preventing it from protonating the amine reactant and rendering it unreactive.[5][6]

-

Methodology:

-

Dissolve 4-aminoacetophenone (1.0 eq) and triethylamine (TEA, ~1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM)) in a round-bottom flask under an inert atmosphere.

-

Cool the flask in an ice bath (0°C).

-

Dissolve the crude 4-isopropylbenzoyl chloride (from Step 1, ~1.05 eq) in a small amount of anhydrous DCM.

-

Add the 4-isopropylbenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring. A precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion (monitored by TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization and Verification Workflow

Confirming the identity and purity of a newly synthesized compound is paramount. A multi-technique approach ensures a self-validating system of characterization.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Expected Signals:

-

Isopropyl group: A doublet around δ 1.2-1.3 ppm (6H, -CH(CH₃ )₂) and a septet around δ 3.0-3.1 ppm (1H, -CH (CH₃)₂).

-

Acetyl group: A singlet around δ 2.6 ppm (3H, -COCH₃ ).

-

Aromatic Protons: Multiple doublets and multiplets in the range of δ 7.3-8.0 ppm (8H total). The protons adjacent to the carbonyl groups will be further downfield.

-

Amide Proton: A broad singlet, typically downfield (> δ 8.0 ppm), which is exchangeable with D₂O.

-

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

IR (Infrared) Spectroscopy:

-

Mass Spectrometry (MS):

-

Expected Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z 281.14. For ESI in positive mode, the protonated molecule [M+H]⁺ at m/z 282.15 would be expected.[10]

-

Thermal Analysis

-

DSC (Differential Scanning Calorimetry): This technique is essential for determining the melting point (Tm) and assessing the purity of the crystalline solid.[11] A sharp, single endotherm is indicative of a high-purity compound. DSC can also reveal polymorphisms if different crystal forms exist.[11][12]

-

TGA (Thermogravimetric Analysis): TGA measures the change in mass as a function of temperature.[13] For this compound, TGA will determine the thermal stability and decomposition temperature. A stable compound will show no significant mass loss until it reaches its decomposition point.

Experimental Protocols for Physicochemical Determination

The following protocols provide a framework for the experimental validation of the predicted properties.

Solubility Determination

A qualitative solubility analysis provides foundational knowledge of the compound's behavior in various media, which is crucial for formulation and biological testing.[14][15]

-

Protocol:

-

Place approximately 25 mg of the compound into separate small test tubes.

-

To the first tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe for dissolution.

-

If insoluble in water, test sequentially in separate tubes with 0.75 mL of:

-

5% aqueous HCl (dissolution indicates a basic functional group).

-

5% aqueous NaOH (dissolution indicates an acidic functional group).

-

Cold, concentrated H₂SO₄ (dissolution, often with a color change, indicates the presence of neutral atoms like oxygen or nitrogen).[14]

-

-

Record the compound as soluble or insoluble in each solvent. Based on its structure, N-(4-acetylphenyl)-4-isopropylbenzamide is expected to be insoluble in water, 5% HCl, and 5% NaOH, but soluble in concentrated H₂SO₄.

-

Lipophilicity (LogP) Determination: Shake-Flask Method

LogP, the partition coefficient between n-octanol and water, is the gold standard measure of lipophilicity. The shake-flask method is the most direct way to measure it.[16]

-

Causality: This method physically partitions the solute between two immiscible liquid phases (n-octanol and water). By measuring the concentration in each phase at equilibrium, a direct calculation of the partition coefficient is achieved.[16][17]

-

Protocol:

-

Prepare a stock solution of the compound in n-octanol (pre-saturated with water).

-

Add a known volume of this stock solution to a vessel containing a known volume of water (pre-saturated with n-octanol).

-

Seal the vessel and shake vigorously for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Centrifuge the mixture to achieve complete phase separation.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

-

Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]) .[17]

-

Thermal Analysis Protocol

-

Causality: DSC measures heat flow into or out of a sample relative to a reference as a function of temperature, allowing detection of thermal events like melting. TGA measures mass changes, revealing thermal stability.[12][13][18]

-

Protocol (DSC/TGA):

-

Accurately weigh 2-5 mg of the purified, dry compound into an appropriate sample pan (typically aluminum for DSC, platinum or alumina for TGA).

-

Place the pan into the instrument furnace. An empty, sealed pan should be used as a reference for DSC.

-

Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

For DSC, record the heat flow versus temperature to identify the onset and peak of the melting endotherm.

-

For TGA, record the sample weight versus temperature to determine the temperature at which significant mass loss (decomposition) begins.

-

References

-

JoVE. (2015). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Williamson, K. L., & Masters, K. M. (n.d.).

-

ResolveMass Laboratories Inc. (n.d.). DSC vs TGA: A Simple Comparison Guide. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

- Gherman, S., et al. (2017). Experimental determination of the logP using the spectrophotometric method.

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

-

JoVE. (2015). Determining the Solubility Rules of Ionic Compounds. [Link]

-

ResearchGate. (n.d.). DSC and TGA thermograms of the small molecules. [Link]

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

PubChem. (n.d.). N-(4-Acetylphenyl)benzamide. [Link]

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for N-benzylbenzamide. [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC). [Link]

-

PubChem. (n.d.). 4-Isopropyl-n-phenylbenzamide. [Link]

-

PubChem. (n.d.). N-(4-acetylphenyl)-3-methylbenzamide. [Link]

-

Royal Society of Chemistry. (2017). Supporting Information for N-Isopropylbenzamide. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions. [Link]

-

SpectraBase. (n.d.). N-(4-Acetyl-phenyl)-benzamide. [Link]

-

PubChem. (n.d.). N-Benzyl-N-ethyl-p-isopropylbenzamide. [Link]

-

ResearchGate. (n.d.). N-Isopropylbenzamide. [Link]

- Google Patents. (2003).

-

SpectraBase. (n.d.). N-(4-Acetyl-phenyl)-benzamide - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. (n.d.). N-(3-acetylphenyl)-4-benzoylbenzamide. [Link]

-

ChemSynthesis. (2025). N-isopropylbenzamide. [Link]

-

PubChem. (n.d.). N-Isopropylbenzamide. [Link]

-

National Institutes of Health (NIH). (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. [Link]

Sources

- 1. 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. mt.com [mt.com]

- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. acdlabs.com [acdlabs.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Biological Activity of N-(4-acetylphenyl)-4-isopropylbenzamide Derivatives: A Framework for Novel Therapeutic Development

An In-Depth Technical Guide

Disclaimer: The specific chemical class of N-(4-acetylphenyl)-4-isopropylbenzamide derivatives represents a novel area of chemical space with limited data available in public scientific literature. This guide, therefore, presents a comprehensive theoretical and methodological framework to direct future research. The experimental data, protocols, and mechanisms described herein are based on established principles and structure-activity relationships observed in analogous N-substituted benzamide compounds, serving as an illustrative template for the discovery and characterization of this promising new scaffold.[1][2]

Abstract

The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[2] This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of a novel class of compounds: N-(4-acetylphenyl)-4-isopropylbenzamide derivatives. We delineate a robust synthetic protocol and present a data-driven hypothesis on their potential as anticancer and antimicrobial agents. This document details validated, step-by-step experimental protocols for in vitro screening, including cytotoxicity assays against human cancer cell lines and antimicrobial susceptibility testing. Furthermore, we explore the plausible mechanisms of action through a discussion of structure-activity relationships (SAR) and in silico molecular docking studies. This guide is intended to serve as a foundational resource for researchers in drug discovery, providing the necessary theoretical and practical insights to investigate this unexplored class of molecules.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

N-substituted benzamides are a cornerstone of modern medicinal chemistry, renowned for their structural versatility and wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[2] The core structure, consisting of a benzoyl group linked to a nitrogen atom, allows for extensive chemical modification at both the benzoyl and N-aryl/alkyl moieties. This adaptability enables the fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

The specific scaffold of N-(4-acetylphenyl)-4-isopropylbenzamide combines several features of high medicinal interest:

-

The 4-isopropylbenzoyl moiety: The isopropyl group provides a lipophilic character that can enhance membrane permeability and facilitate hydrophobic interactions within protein binding pockets.

-

The amide linker: This group is a stable, key hydrogen bond donor and acceptor, critical for molecular recognition and binding to biological targets.

-

The N-(4-acetylphenyl) moiety: The acetyl group offers a potential site for further derivatization and acts as a strong hydrogen bond acceptor, which can be pivotal for target engagement.

This guide outlines a hypothetical yet scientifically grounded exploration into the biological potential of this scaffold, focusing on its anticancer and antimicrobial activities.

Synthesis and Characterization

The most direct and established method for synthesizing N-substituted benzamides is through an acylation reaction, such as the Schotten-Baumann reaction, which involves the coupling of an amine with an acyl chloride.[1] This approach is proposed for the synthesis of the parent compound, N-(4-acetylphenyl)-4-isopropylbenzamide, from readily available commercial precursors.

General Synthesis Workflow

The synthesis can be efficiently achieved by reacting 4-isopropylbenzoyl chloride with 1-(4-aminophenyl)ethan-1-one in the presence of a base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.

Caption: General workflow for the synthesis of the core compound.

Detailed Experimental Protocol: Synthesis of N-(4-acetylphenyl)-4-isopropylbenzamide

-

Reactant Preparation: In a round-bottom flask, dissolve 1-(4-aminophenyl)ethan-1-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-isopropylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes with constant stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with distilled water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(4-acetylphenyl)-4-isopropylbenzamide.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Evaluation of Anticancer Activity

Derivatives of benzamide and related scaffolds have shown significant potential as anticancer agents by interfering with critical cellular processes like cell division and signal transduction.[3][4] We hypothesize that N-(4-acetylphenyl)-4-isopropylbenzamide derivatives could exhibit cytotoxic effects on cancer cells by inhibiting key protein kinases involved in proliferation signaling.

Postulated Mechanism: Inhibition of a Proliferation-Associated Kinase (PAK)

Many N-substituted heterocyclic compounds function as ATP-competitive kinase inhibitors.[4] We postulate that these benzamide derivatives could target a hypothetical Proliferation-Associated Kinase (PAK), which is a key node in a signaling cascade that promotes cell growth and survival. Inhibition of PAK would block downstream signaling, leading to cell cycle arrest and apoptosis.

Caption: Hypothetical signaling pathway inhibited by the derivative.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The antiproliferative activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against various human cancer cell lines.[5]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.

Hypothetical Structure-Activity Relationship (SAR) Data

The following table presents hypothetical IC₅₀ values for a series of derivatives to illustrate a potential SAR.

| Compound ID | R¹ Substitution (Benzoyl Ring) | R² Substitution (N-phenyl Ring) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |

| Parent-01 | 4-isopropyl | 4-acetyl | 15.2 | 18.5 |

| Deriv-02 | 4-tert-butyl | 4-acetyl | 12.8 | 15.1 |

| Deriv-03 | 4-isopropyl | 4-cyano | 8.5 | 10.2 |

| Deriv-04 | 4-isopropyl | 4-nitro | 5.1 | 6.8 |

| Deriv-05 | 4-chloro | 4-acetyl | 25.6 | 30.1 |

| Doxorubicin | - | - | 0.8 | 1.1 |

SAR Insights:

-

Increasing the steric bulk on the benzoyl ring (Deriv-02 vs. Parent-01) shows a modest improvement in activity.

-

Replacing the acetyl group on the N-phenyl ring with stronger electron-withdrawing groups like cyano (Deriv-03) or nitro (Deriv-04) significantly enhances cytotoxic potency, suggesting that electronic effects in this region are critical for target interaction.

-

Replacing the lipophilic isopropyl group with a less lipophilic, electron-withdrawing chloro group (Deriv-05) diminishes activity, highlighting the importance of the hydrophobic pocket interaction.

Evaluation of Antimicrobial Activity

The structural features of benzamides are also present in various antimicrobial agents. Their ability to mimic endogenous molecules allows them to interfere with essential bacterial metabolic pathways.

Postulated Mechanism: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfonamides, which are structurally analogous to benzamides, are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6] We hypothesize that N-(4-acetylphenyl)-4-isopropylbenzamide derivatives could similarly occupy the p-aminobenzoic acid (PABA) binding site of DHPS, thereby blocking folate synthesis and arresting bacterial growth.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of the compounds can be determined by finding the MIC using the broth microdilution method against representative bacterial strains.[7]

-

Bacterial Strains: Use Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) bacteria.

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB), typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Controls: Include a positive control (bacteria in broth without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Antimicrobial Activity Data

| Compound ID | R¹ Substitution | R² Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Parent-01 | 4-isopropyl | 4-acetyl | 128 | >256 |

| Deriv-03 | 4-isopropyl | 4-cyano | 64 | 128 |

| Deriv-04 | 4-isopropyl | 4-nitro | 32 | 64 |

| Deriv-06 | 4-isopropyl | 3-amino-4-acetyl | 16 | 32 |

| Ciprofloxacin | - | - | 0.5 | 0.25 |

SAR Insights:

-

The parent compound shows weak activity, primarily against Gram-positive bacteria.

-

The introduction of strong electron-withdrawing groups (Deriv-03, Deriv-04) improves activity against both strains, suggesting enhanced binding to the target enzyme.

-

The addition of an amino group (Deriv-06) further enhances potency, possibly by mimicking the primary amine of the natural substrate PABA, leading to stronger interactions within the DHPS active site.

Computational Modeling: Molecular Docking

Molecular docking studies can provide valuable insights into the plausible binding modes of these derivatives within the active site of a target protein, helping to rationalize the observed SAR and guide further optimization.[6][8]

In Silico Docking Workflow

The workflow involves preparing the protein target and the ligand (derivative) for simulation, followed by the docking calculation to predict the most favorable binding pose and energy.

Caption: A standard workflow for molecular docking studies.

Hypothetical Docking Results into PAK

A docking study of the most active hypothetical anticancer compound, Deriv-04 , into the ATP-binding site of PAK could reveal:

-

Hydrogen Bonding: The nitro group and the amide carbonyl oxygen acting as hydrogen bond acceptors with backbone NH groups of hinge region residues (e.g., Leu, Val). The amide N-H could act as a hydrogen bond donor.

-

Hydrophobic Interactions: The 4-isopropylphenyl ring fitting snugly into a hydrophobic pocket defined by aliphatic and aromatic residues (e.g., Ala, Val, Leu, Phe).

-

Pi-Stacking: The N-phenyl ring forming a potential pi-stacking interaction with a phenylalanine or tyrosine residue in the active site.

These favorable interactions would result in a low binding energy score, providing a structural basis for the compound's high hypothetical potency.

Conclusion and Future Perspectives

This guide establishes a comprehensive, albeit theoretical, foundation for investigating the biological activities of N-(4-acetylphenyl)-4-isopropylbenzamide derivatives. The outlined synthetic routes are robust, and the proposed biological assays represent industry standards for preliminary screening. The hypothetical SAR data, supported by mechanistic postulations and computational modeling, strongly suggest that this scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents.

Future work should focus on the synthesis and empirical testing of these derivatives to validate the hypotheses presented.[2] Subsequent efforts should include:

-

Lead Optimization: Expanding the library of derivatives to refine the SAR and improve potency and selectivity.

-

Mechanism Elucidation: Utilizing biochemical and biophysical assays to confirm the molecular target and mechanism of action.

-

In Vivo Studies: Advancing the most promising leads into animal models to evaluate efficacy and safety.

-

ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to determine their drug-likeness.

The exploration of this novel chemical space holds significant promise for the discovery of next-generation therapeutics.

References

- BenchChem. The Synthesis, Characterization, and Potential Biological Significance of 4-isopropyl-N-(4-methylbenzyl)benzamide.

- MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.

- PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.

- NIH PMC.

- NIH PMC.

- NIH PMC. Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides.

- BenchChem. The Discovery of 4-isopropyl-N-(4-methylbenzyl)

- ResearchGate. Preparation, Investigation, Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)

- NIH PMC. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.

- Biointerface Research in Applied Chemistry. Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold.

- Journal of Medicinal Chemistry.

- ResearchGate. Synthesis, characterization, and biological activity of N‐(4‐acetylphenyl)

- Scholar UNAIR. Synthesis, docking molecule study and antibacterial activity of N'-(4-Fluorobenzylidene)-4- hydroxybenzohydrazide and N' - (3-Bromobenzylidene)-4-hydroxybenzohydrazide.

- ResearchGate.

- RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

A Strategic Guide to Unveiling the Therapeutic Potential of N-(4-acetylphenyl)-4-isopropylbenzamide: A Hypothesis-Driven Approach to Target Identification and Validation

Executive Summary

N-(4-acetylphenyl)-4-isopropylbenzamide is a novel benzamide derivative with an as-yet uncharacterized biological activity profile. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with applications in oncology, inflammation, and neurology. However, public domain literature and chemical databases lack specific biological data for this particular compound.[1][2] This guide, therefore, presents a hypothesis-driven framework for the systematic investigation of N-(4-acetylphenyl)-4-isopropylbenzamide. We will deconstruct its chemical features to postulate plausible therapeutic targets based on established activities of structurally related molecules. This document serves as a comprehensive roadmap for researchers and drug development professionals, detailing a phased experimental approach—from broad phenotypic screening to specific in vitro and in vivo target validation—to unlock the therapeutic potential of this promising compound.

Structural Analysis and Formulation of Primary Hypotheses

The structure of N-(4-acetylphenyl)-4-isopropylbenzamide presents two key moieties connected by a central amide linkage: the 4-isopropylbenzoyl group and the N-(4-acetylphenyl) group . By analyzing the known biological activities of compounds containing these and similar structures, we can formulate several primary hypotheses regarding its potential mechanism of action and therapeutic targets.

-

Hypothesis 1: Anti-Inflammatory Activity via Modulation of the NF-κB and Prostaglandin Pathways. The benzamide class of molecules has well-documented anti-inflammatory properties.[3] Studies on N-substituted benzamides have demonstrated the ability to inhibit the production of key inflammatory mediators like Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2) in cellular models of inflammation.[4][5] This is often achieved through the inhibition of the transcription factor NF-κB, a central regulator of the inflammatory response.[3] The N-phenylbenzamide core of our target compound is structurally analogous to molecules known to exert such effects.

-

Hypothesis 2: Anticancer Activity via Tubulin Polymerization Inhibition. Certain N-benzylbenzamide scaffolds are known to interfere with microtubule dynamics by inhibiting tubulin polymerization.[6] This mechanism is a clinically validated strategy for cancer chemotherapy. The overall structure of N-(4-acetylphenyl)-4-isopropylbenzamide shares features with these tubulin inhibitors, making this a plausible, high-value therapeutic target to investigate.

-

Hypothesis 3: Analgesic Properties through Opioid Receptor Modulation or Other Pain-Related Targets. The anilide substructure (an N-phenylamide) is a key feature of potent analgesic agents, including fentanyl and its derivatives, which are potent opioid receptor agonists.[7] While our compound is structurally distinct from classical opioids, the presence of this pharmacophore warrants an investigation into its potential interaction with opioid receptors or other targets within the pain signaling cascade.[8]

The following diagram outlines the logical flow of our proposed investigation, beginning with these primary hypotheses.

A Phased Experimental Protocol for Target Validation

This section provides detailed, step-by-step methodologies for testing our primary hypotheses. The causality behind experimental choices is emphasized to ensure a self-validating and logical research progression.

Phase 2.1: In Vitro Screening for Anti-Inflammatory Activity

Rationale: This initial set of experiments is designed to quickly and cost-effectively determine if the compound has anti-inflammatory properties by measuring its effect on key inflammatory mediators. We will use lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a robust inflammatory response in macrophages, a key cell type in innate immunity.

Protocol 2.1.1: Macrophage Cytokine and Prostaglandin Release Assay

-

Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of N-(4-acetylphenyl)-4-isopropylbenzamide in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Pre-treat the cells with the compound dilutions for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone, 10 µM).

-

Inflammatory Challenge: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

-

Quantification of Mediators:

-

TNF-α and IL-6: Use commercially available ELISA kits to quantify the concentration of TNF-α and IL-6 in the supernatant, following the manufacturer's instructions.

-

PGE2: Use a commercially available PGE2 EIA kit to quantify its concentration.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for the inhibition of each mediator.

Protocol 2.1.2: NF-κB Reporter Assay

Rationale: To determine if the observed anti-inflammatory effects are mediated by the NF-κB pathway, a reporter assay will be used. This provides a direct readout of NF-κB transcriptional activity.

-

Cell Line: Use a stable cell line (e.g., HEK293) that co-expresses a NF-κB response element-driven luciferase reporter gene.

-

Transfection and Plating: Plate the cells in a 96-well plate and allow them to adhere.

-

Treatment and Stimulation: Pre-treat the cells with N-(4-acetylphenyl)-4-isopropylbenzamide (0.1 µM to 100 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase) and calculate the IC₅₀ value.

The hypothesized signaling pathway for NF-κB inhibition is depicted below.

Phase 2.2: In Vitro Assay for Anticancer Activity

Rationale: To test the hypothesis that the compound acts as a mitotic inhibitor, we will use a cell-free tubulin polymerization assay. This directly measures the compound's effect on the assembly of microtubules, a hallmark of this class of anticancer agents.

Protocol 2.2.1: Cell-Free Tubulin Polymerization Assay

-

Reagents: Use a commercially available tubulin polymerization assay kit which includes purified bovine tubulin (>99% pure), GTP, and a fluorescence reporter (e.g., DAPI).

-

Assay Preparation: Reconstitute tubulin in a general tubulin buffer to a final concentration of 3 mg/mL. Prepare a reaction mixture containing the tubulin, GTP, and the fluorescence reporter in a 96-well plate suitable for fluorescence measurement.

-

Compound Addition: Add N-(4-acetylphenyl)-4-isopropylbenzamide at various concentrations (0.1 µM to 100 µM). Include a vehicle control (DMSO), a positive control for inhibition (e.g., Nocodazole, 10 µM), and a positive control for polymerization enhancement (e.g., Paclitaxel, 10 µM).

-

Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity every minute for 60 minutes using a fluorescence plate reader (e.g., excitation at 360 nm, emission at 450 nm).

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization. Calculate the IC₅₀ value.

Phase 2.3: In Vitro Screening for Analgesic Activity

Rationale: To explore potential analgesic properties, the initial step is to determine if the compound binds to any of the primary opioid receptors. A competitive radioligand binding assay is the gold standard for this purpose.

Protocol 2.3.1: Opioid Receptor Radioligand Binding Assay

-

Membrane Preparation: Use commercially available cell membrane preparations from cells stably expressing human µ (mu), δ (delta), and κ (kappa) opioid receptors.

-

Radioligand: Use a high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of N-(4-acetylphenyl)-4-isopropylbenzamide (0.1 nM to 10 µM).

-

Controls:

-

Total Binding: Membrane + radioligand (no competitor).

-

Non-specific Binding: Membrane + radioligand + a high concentration of a non-labeled universal opioid agonist (e.g., Naloxone, 10 µM).

-

-

Incubation and Filtration: Incubate the plates to allow binding to reach equilibrium. Rapidly harvest the contents onto glass fiber filters using a cell harvester. Wash the filters to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibitory constant (Ki).

Data Presentation and Interpretation

The data generated from the in vitro assays should be summarized in a clear, tabular format to facilitate comparison and decision-making for subsequent in vivo studies.

Table 1: Hypothetical In Vitro Activity Profile of N-(4-acetylphenyl)-4-isopropylbenzamide

| Assay Type | Target/Mediator | Endpoint | Result (IC₅₀ / Ki) |

| Anti-inflammatory | |||

| Macrophage Assay | TNF-α Release | IC₅₀ | e.g., 5.2 µM |

| IL-6 Release | IC₅₀ | e.g., 8.1 µM | |

| PGE2 Release | IC₅₀ | e.g., 4.5 µM | |

| Reporter Assay | NF-κB Activity | IC₅₀ | e.g., 2.3 µM |

| Anticancer | |||

| Polymerization Assay | Tubulin Polymerization | IC₅₀ | e.g., > 100 µM |

| Analgesic | |||

| Binding Assay | µ-Opioid Receptor | Ki | e.g., > 10 µM |

| δ-Opioid Receptor | Ki | e.g., > 10 µM | |

| κ-Opioid Receptor | Ki | e.g., > 10 µM |

Interpretation: Based on this hypothetical data, N-(4-acetylphenyl)-4-isopropylbenzamide shows promising anti-inflammatory activity, likely mediated through the NF-κB pathway. It does not appear to be a potent tubulin polymerization inhibitor or a direct opioid receptor binder at the concentrations tested. Therefore, the most logical next step is to validate the anti-inflammatory effects in a relevant in vivo model.

In Vivo Model Validation

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a standard and well-characterized model of acute inflammation used to evaluate the in vivo efficacy of potential anti-inflammatory agents.

-

Animals: Use male Wistar rats (180-200 g).

-

Grouping: Acclimatize animals and divide them into groups (n=6-8 per group):

-

Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

-

N-(4-acetylphenyl)-4-isopropylbenzamide (e.g., 10, 30, 100 mg/kg, p.o.)

-

Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

-

Dosing: Administer the compound or vehicle orally one hour before the inflammatory insult.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Statistical significance can be determined using a one-way ANOVA followed by a Dunnett's post-hoc test.

Conclusion and Future Directions

This guide outlines a logical and efficient strategy for the initial characterization of N-(4-acetylphenyl)-4-isopropylbenzamide. By leveraging a hypothesis-driven approach grounded in the known pharmacology of the benzamide scaffold, researchers can systematically and efficiently probe the compound's most probable therapeutic activities. The proposed workflow, from targeted in vitro assays to a confirmatory in vivo model, provides a clear path to a go/no-go decision for further development. Positive results, particularly in the in vivo inflammation model, would warrant progression to more advanced studies, including pharmacokinetic profiling, toxicology assessments, and structure-activity relationship (SAR) studies to optimize the compound's potency and drug-like properties.

References

- BenchChem. (n.d.). Hypothesized Mechanism of Action for 4- isopropyl-N-(4-methylbenzyl)benzamide: An In- depth Technical.

- BenchChem. (n.d.). The Discovery of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Novel Modulator of the Hypothetical "Growth Factor Receptor Pat.

- National Center for Biotechnology Information. (n.d.). 4-Isopropyl-n-phenylbenzamide. PubChem.

- National Center for Biotechnology Information. (n.d.). N-Isopropylbenzamide. PubChem.

- National Center for Biotechnology Information. (n.d.). N-(4-Acetylphenyl)benzamide. PubChem.

- Szabo, C. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed.

- BenchChem. (n.d.). Technical Guide: Physicochemical Properties and Synthetic Protocol for 4-isopropyl-N-(4-methylbenzyl)benzamide.

- Google Patents. (n.d.). US7550490B2 - Benzamide derivatives as histone deacetylase inhibitors with potent differentiation and anti-proliferation activity.

- BenchChem. (n.d.). Efficacy of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Comparative Analysis Against Established Drugs.

- Itharat, A., et al. (2015). Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts. PubMed Central.

- Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed.

- Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed.

- National Center for Biotechnology Information. (n.d.). N-(4-acetylphenyl)-3-methylbenzamide. PubChem.

- Itharat, A., et al. (2015). Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of N-(4-acetylphenyl)-4-isopropylbenzamide Bioactivity: A Technical Guide

Executive Summary

In the landscape of modern drug discovery, in silico methodologies are paramount for the rapid and cost-effective evaluation of novel chemical entities. These computational techniques enable the prediction of biological activity, potential therapeutic targets, and pharmacokinetic profiles, thereby streamlining the research and development pipeline. This technical guide provides a comprehensive, in-depth walkthrough of a complete in silico workflow to predict the bioactivity of N-(4-acetylphenyl)-4-isopropylbenzamide, a novel compound with no pre-existing biological data.

This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the scientific rationale behind each step, ensuring a self-validating and robust predictive system. We will navigate from initial molecular characterization and target identification to advanced computational modeling techniques including Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All methodologies are grounded in established scientific principles and supported by authoritative references.

Introduction: The Compound and the Challenge

N-(4-acetylphenyl)-4-isopropylbenzamide is a novel molecule belonging to the N-substituted benzamide class of compounds. This chemical family is recognized for its diverse pharmacological activities, with members acting as anticancer, antipsychotic, and antimicrobial agents, among others.[1] The specific substitution pattern of an acetylphenyl group and an isopropylbenzoyl moiety suggests unique electronic and steric properties that warrant investigation.

The primary challenge with a new chemical entity is the lack of experimental data. Traditional in vitro and in vivo screening methods are resource-intensive. Therefore, we turn to a structured in silico approach to generate initial hypotheses about the compound's potential biological activity and drug-like properties. This predictive workflow allows for the prioritization of compounds for synthesis and experimental testing.[2][3]

Compound of Interest:

| Identifier | Value |

| IUPAC Name | N-(4-acetylphenyl)-4-isopropylbenzamide |

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.35 g/mol |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |

The In Silico Bioactivity Prediction Workflow

Our predictive workflow is a multi-step process designed to build a comprehensive profile of the compound's potential biological function. Each step informs the next, creating a logical and scientifically rigorous narrative.

Caption: A generalized workflow for the in silico prediction of bioactivity.

Foundational Analysis: QSAR and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[2][4] The underlying principle is that molecules with similar structures are likely to exhibit similar biological activities.[4]

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[5][6]

Rationale and Causality

For a novel compound like N-(4-acetylphenyl)-4-isopropylbenzamide, a ligand-based approach is initially employed as the biological target is unknown.[5] By analyzing databases of known active compounds with structural similarities (i.e., other N-substituted benzamides), we can develop QSAR models and identify common pharmacophoric features. This provides initial clues as to the potential bioactivity of our compound.[1][7]

Experimental Protocol: Ligand-Based Pharmacophore and QSAR Model Development

-

Dataset Curation: A dataset of N-substituted benzamide derivatives with known biological activity against a range of targets is compiled from chemical databases such as ChEMBL and PubChem.

-

Descriptor Calculation: For each molecule in the dataset, a wide range of physicochemical and structural descriptors (e.g., molecular weight, logP, topological polar surface area, electronic properties) are calculated using software like RDKit or PaDEL-Descriptor.

-

Feature Selection: Statistical methods, such as principal component analysis or recursive feature elimination, are used to identify the most relevant descriptors that correlate with biological activity.

-

Model Building (QSAR): A mathematical model is constructed using machine learning algorithms (e.g., multiple linear regression, support vector machines, or random forest) to relate the selected descriptors to the observed biological activity.[2]

-

Pharmacophore Generation: A set of active benzamide derivatives is aligned to identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. A consensus pharmacophore model is then generated using software like PharmaGist or LigandScout.[5]

-

Model Validation: The predictive power of the QSAR and pharmacophore models is rigorously validated using internal (cross-validation) and external test sets of compounds not used in model development.[2]

Target Identification and Molecular Docking

Based on the initial QSAR and pharmacophore analysis, and a review of existing literature on benzamide derivatives, a potential biological target can be hypothesized. Benzamide derivatives have been shown to act as inhibitors of various enzymes, including glycogen phosphorylase.[2] For this guide, we will proceed with the hypothesis that N-(4-acetylphenyl)-4-isopropylbenzamide may target Glycogen Phosphorylase (GP) , a key enzyme in carbohydrate metabolism.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[8] This allows for the estimation of binding affinity and the visualization of key molecular interactions.

Rationale and Causality

By docking our compound into the active site of glycogen phosphorylase, we can predict its binding mode and estimate the strength of the interaction. A strong predicted binding affinity would support our hypothesis and justify further experimental investigation. The docking results also provide insights into the specific amino acid residues involved in the interaction, which can guide future lead optimization efforts.[3]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing a molecular docking experiment using AutoDock Vina, a widely used and freely available software.[9]

-

Protein Preparation:

-

Download the 3D crystal structure of human glycogen phosphorylase from the Protein Data Bank (PDB).

-

Using molecular visualization software like UCSF Chimera or AutoDockTools, remove water molecules and any co-crystallized ligands.[9][10]

-

Add polar hydrogens and assign Kollman charges to the protein.[10]

-

Save the prepared protein structure in the required PDBQT format.

-

-

Ligand Preparation:

-

Generate the 3D structure of N-(4-acetylphenyl)-4-isopropylbenzamide using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Perform an initial energy minimization of the ligand structure.

-

In AutoDockTools, assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the known active site of glycogen phosphorylase. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[10]

-

-

Running the Docking Simulation:

-

Analysis of Results:

-

The output file will contain the binding energy and the coordinates for each predicted pose. Lower binding energies indicate a more favorable interaction.

-

Visualize the top-ranked binding poses in complex with the protein using software like PyMOL or UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

Caption: Detailed workflow for molecular docking using AutoDock Vina.

Predicting Drug-likeness: ADMET Analysis

A biologically active compound is not necessarily a good drug. It must also possess favorable pharmacokinetic properties, collectively known as ADMET.[11] Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures.[1]

Rationale and Causality

By predicting the ADMET profile of N-(4-acetylphenyl)-4-isopropylbenzamide, we can assess its potential to be absorbed into the bloodstream, distributed to the target tissue, metabolized by the body, and excreted without causing significant toxicity. This provides a more complete picture of its drug-like potential.

Protocol: Web-Based ADMET Prediction

Numerous online tools and web servers are available for rapid ADMET prediction.[11][12] A typical workflow using a platform like SwissADME or ADMETlab 2.0 involves:[11]

-

Input: The SMILES string of N-(4-acetylphenyl)-4-isopropylbenzamide is submitted to the web server.

-

Calculation: The server calculates a wide range of properties based on pre-built predictive models.

-

Output and Analysis: The results are presented in a comprehensive report, often with graphical representations (e.g., the "Bioavailability Radar"). Key parameters to analyze include:

-

Physicochemical Properties: Molecular Weight, LogP, TPSA.

-

Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.

-

Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) enzyme inhibition.

-

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicological endpoints.

-

Predicted ADMET Properties (Hypothetical Data)

The following table presents a hypothetical ADMET profile for our compound, as would be generated by a predictive server.

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Weight | 281.35 g/mol | Compliant with Rule of Five (<500) |

| LogP | 3.8 | Optimal lipophilicity | |

| TPSA | 46.6 Ų | Good potential for cell permeability | |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed orally |

| BBB Permeant | No | Unlikely to cause CNS side effects | |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | |

| Drug-likeness | Lipinski Violations | 0 | Good drug-like properties |

| Toxicity | Ames Mutagenicity | Negative | Non-mutagenic |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |